molecular formula C9H7BrF3NO2 B11806483 Ethyl 4-bromo-6-(trifluoromethyl)picolinate

Ethyl 4-bromo-6-(trifluoromethyl)picolinate

Cat. No.: B11806483
M. Wt: 298.06 g/mol
InChI Key: GLCWCVWUEWHCNW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-(trifluoromethyl)picolinate typically involves multi-step organic reactions. One common method includes the bromination of 6-(trifluoromethyl)picolinic acid, followed by esterification with ethanol. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)picolinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .

Comparison with Similar Compounds

  • Ethyl 4-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 4-chloro-6-(trifluoromethyl)picolinate
  • Ethyl 4-bromo-6-(difluoromethyl)picolinate

Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research and industrial applications .

Biological Activity

Ethyl 4-bromo-6-(trifluoromethyl)picolinate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrF3NO2C_9H_8BrF_3NO_2. Its structure features a bromine atom and a trifluoromethyl group attached to a picolinate framework, which includes a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interactions with biological membranes and proteins .

PropertyValue
Molecular FormulaC9H8BrF3NO2
Molar Mass298.06 g/mol
CAS Number1196152-17-6
SynonymsEthyl 4-bromo-6-trifluoromethyl-pyridine-2-carboxylic acid ethyl ester

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can lead to improved membrane permeability. This may facilitate interactions with enzymes or receptors involved in various metabolic pathways relevant to disease processes .

In Vitro Studies

Preliminary studies indicate that this compound exhibits significant biological activity. Research has focused on its potential applications in drug discovery, particularly as a pharmaceutical intermediate. The compound's unique molecular architecture may allow it to interact with specific enzymes or receptors, influencing metabolic pathways associated with diseases.

Key Findings:

  • Lipophilicity: The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes.
  • Enzyme Interaction: Studies are ongoing to assess how this compound interacts with various enzymes, which could be crucial for therapeutic applications.

Case Studies

  • Antioxidant Activity:
    • A study evaluated the antioxidant properties of related compounds containing trifluoromethyl groups, demonstrating that such modifications often lead to enhanced biological activity due to increased electron-withdrawing effects, which improve binding interactions .
  • Cytotoxicity Assessment:
    • In vitro assays have been conducted on cell lines such as MCF-7 (breast cancer) and Hek293-T cells to evaluate cytotoxic effects. While specific data for this compound is limited, related compounds have shown promising results in inhibiting cell proliferation .

Comparison with Similar Compounds

This compound shares structural similarities with other picolinate derivatives but is distinguished by its unique combination of halogenation and trifluoromethylation. This combination enhances its reactivity and potential biological activity compared to other related compounds.

Compound NameCAS NumberSimilarity Index
Mthis compound1211579-71-30.78
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate866775-09-90.75
Ethyl 5-bromo-3-methylpicolinate1209093-48-00.75

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these interactions at a molecular level will be crucial for developing therapeutic applications and optimizing its utility in drug discovery programs.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-7(14-6)9(11,12)13/h3-4H,2H2,1H3

InChI Key

GLCWCVWUEWHCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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